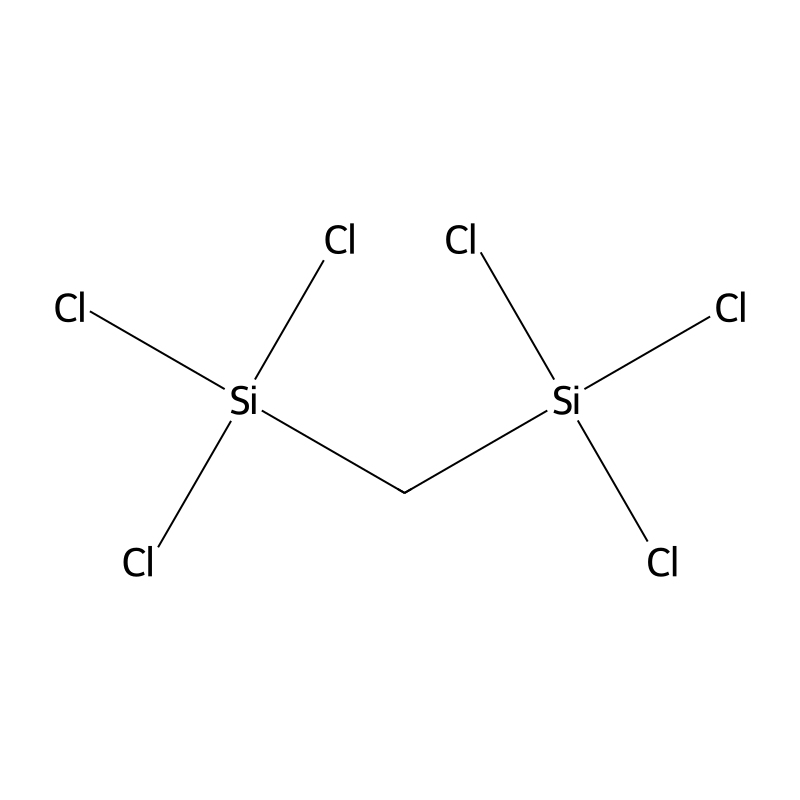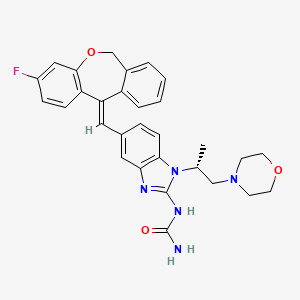3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole is a chemical compound with the molecular formula and a molecular weight of 190.25 g/mol. This compound belongs to the class of bipyrazoles, which are characterized by the presence of two pyrazole rings linked by a central carbon atom. The structure features ethyl groups at the 3 and 5 positions of both pyrazole rings, contributing to its unique properties. It is typically encountered as a solid at room temperature and is soluble in various organic solvents .
The chemical reactivity of 3,3',5,5'-tetraethyl-1H,1'H-4,4'-bipyrazole can be explored through various synthetic pathways. It may undergo typical reactions associated with pyrazole derivatives, such as:
- Nucleophilic substitution: The presence of nitrogen atoms in the pyrazole rings allows for potential nucleophilic attack at electrophilic centers.
- Condensation reactions: This compound can participate in condensation reactions to form larger heterocyclic structures.
- Redox reactions: Given its nitrogen content, it may also engage in oxidation-reduction processes depending on the reaction conditions and reagents involved .
Research indicates that 3,3',5,5'-tetraethyl-1H,1'H-4,4'-bipyrazole exhibits various biological activities. It has been studied for its potential as:
- Antimicrobial agents: Some derivatives show activity against bacteria and fungi.
- Anticancer properties: Preliminary studies suggest that certain bipyrazole compounds may inhibit cancer cell proliferation.
- Neuroprotective effects: There is emerging evidence that this compound could have protective effects on neuronal cells under stress conditions .
The synthesis of 3,3',5,5'-tetraethyl-1H,1'H-4,4'-bipyrazole typically involves:
- Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Ethylation: The introduction of ethyl groups can be accomplished via alkylation reactions using ethyl halides in the presence of a base.
- Coupling Reactions: Finally, coupling reactions may be employed to link the pyrazole units together to form the final bipyrazole structure.
These steps can vary based on specific experimental conditions and desired yields .
3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole finds applications in several fields:
- Pharmaceuticals: Its derivatives are being explored for drug development due to their biological activity.
- Agriculture: Compounds in this class may serve as agrochemicals or fungicides.
- Material Science: Bipyrazoles can be utilized in the synthesis of novel materials with specific electronic or optical properties .
Studies focusing on the interactions of 3,3',5,5'-tetraethyl-1H,1'H-4,4'-bipyrazole with biological targets have shown:
- Protein binding affinity: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.
- Enzyme inhibition studies: Understanding its role as an inhibitor for specific enzymes could lead to therapeutic applications.
- Cellular uptake studies: Analyzing how effectively this compound enters cells can inform potential uses in drug delivery systems .
Similar Compounds
Several compounds share structural similarities with 3,3',5,5'-tetraethyl-1H,1'H-4,4'-bipyrazole. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | 4054-67-5 | 0.85 |
| 3-Ethyl-1H-pyrazole | 2738-94-9 | 0.83 |
| 1-Methylpyrazole | 128-37-0 | 0.80 |
| 4-Methylpyrazole | 6139-70-0 | 0.79 |
| 4-Ethylpyrazole | 1406-03-7 | 0.79 |








